molecular formula C19H17N7O2 B12151616 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B12151616
M. Wt: 375.4 g/mol
InChI Key: JISFGHXHSUPDLO-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the tetrazole-containing phenyl butanamide through amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the tetrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: It has shown promise in preclinical studies for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and disease context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share structural similarities with 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide.

    Tetrazole Derivatives: Compounds like 5-(4-pyridyl)-1H-tetrazole and 2-(1H-tetrazol-5-yl)pyridine are structurally related due to the presence of the tetrazole ring.

Uniqueness

This compound is unique due to the combination of the quinazolinone and tetrazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C19H17N7O2/c27-18(22-14-5-3-6-15(11-14)26-13-21-23-24-26)9-4-10-25-12-20-17-8-2-1-7-16(17)19(25)28/h1-3,5-8,11-13H,4,9-10H2,(H,22,27)

InChI Key

JISFGHXHSUPDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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